Synthetic Yields of 1-Fluoropenta-1,3-diyne vs. Substituted 1-Fluoro-1,3-diynes via NFSI/n-BuLi Protocol
Under the optimized conditions (terminal diyne 4a, n-BuLi 1.1 equiv, NFSI 1.2 equiv, THF, −78 °C to r.t.), 1-fluoropenta-1,3-diyne (5a) was isolated in 65% yield. In the same study, aryl- and alkyl-substituted 1-fluoro-1,3-diynes (5b–5i) were obtained in yields ranging from 57% to 90%, with electron-rich aryl substituents generally affording higher yields (e.g., 5b, 4-MeC₆H₄: 88%; 5h, 4-MeOC₆H₄: 90%) and electron-deficient or sterically demanding substrates giving lower yields (e.g., 5d, 4-ClC₆H₄: 57%; 5f, 4-BrC₆H₄: 73%) [1]. The 65% yield for the parent, unsubstituted fluorodiyne serves as the benchmark for this compound class under this specific protocol.
| Evidence Dimension | Isolated yield after chromatographic purification |
|---|---|
| Target Compound Data | 1-Fluoropenta-1,3-diyne (5a): 65% yield (18.7 mg) |
| Comparator Or Baseline | 1-Fluoro-1,3-diynes 5b–5i: 57–90% yield; non-fluorinated penta-1,3-diyne (4a) used as starting material in equimolar ratio (0.20 mmol scale) |
| Quantified Difference | 5a yield (65%) lies near the lower-middle of the 57–90% range; 5b (88%) and 5h (90%) represent the upper end |
| Conditions | 0.20 mmol terminal diyne, n-BuLi (0.22 mmol, 1.1 equiv), NFSI (0.24 mmol, 1.2 equiv), THF, −78 °C to r.t., 18 h |
Why This Matters
For procurement decisions, the 65% benchmark yield for the parent compound informs cost-per-gram calculations and establishes a baseline expectation for scale-up feasibility relative to substituted analogs.
- [1] Liu, C.; Ma, H.; Nie, J.; Ma, J. A Facile Synthetic Route to New Fluorinated Building-Blocks of 1-Fluoroalkynes and 1-Fluorodiynes. Chin. J. Chem. 2012, 30 (1), 47–52 (Table 3, Entry 1). DOI: 10.1002/cjoc.201100445. View Source
